molecular formula C8H12O3 B1625496 Ethyl 3,4-dihydro-2H-pyran-6-carboxylate CAS No. 83505-61-7

Ethyl 3,4-dihydro-2H-pyran-6-carboxylate

Cat. No.: B1625496
CAS No.: 83505-61-7
M. Wt: 156.18 g/mol
InChI Key: QQPUHLCPSKQAGV-UHFFFAOYSA-N
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Description

Ethyl 3,4-dihydro-2H-pyran-6-carboxylate is an organic compound belonging to the class of pyran derivatives Pyrans are six-membered heterocyclic compounds containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,4-dihydro-2H-pyran-6-carboxylate can be synthesized through several methods. One common approach involves the reaction of tetrahydro-2H-pyran-2-carboxylic acid with ethanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure high efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,4-dihydro-2H-pyran-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyran derivatives .

Scientific Research Applications

Ethyl 3,4-dihydro-2H-pyran-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3,4-dihydro-2H-pyran-6-carboxylate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with nucleophilic sites in proteins and nucleic acids .

Comparison with Similar Compounds

Ethyl 3,4-dihydro-2H-pyran-6-carboxylate can be compared with other pyran derivatives such as:

The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile intermediate in various chemical processes .

Properties

IUPAC Name

ethyl 3,4-dihydro-2H-pyran-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-2-10-8(9)7-5-3-4-6-11-7/h5H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPUHLCPSKQAGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40510390
Record name Ethyl 3,4-dihydro-2H-pyran-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83505-61-7
Record name Ethyl 3,4-dihydro-2H-pyran-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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